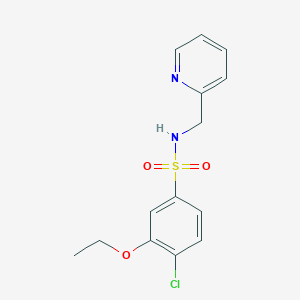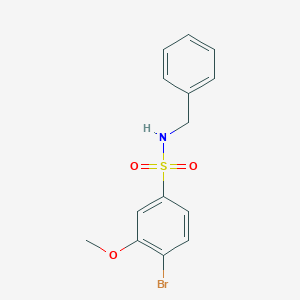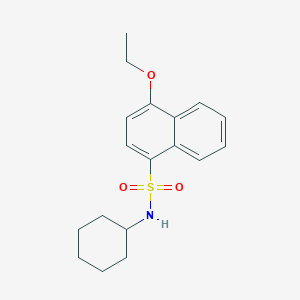
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide, also known as CDEMB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CDEMB is a sulfonamide derivative that has been found to have promising properties in the fields of medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is not fully understood. However, studies have shown that this compound interacts with various proteins and enzymes in the body, which leads to the inhibition of their activity. This compound has been found to inhibit the activity of various kinases, such as cyclin-dependent kinase 2 (CDK2) and protein kinase B (AKT), which are involved in cell cycle regulation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective and potent inhibitor of various kinases and enzymes, which makes it a valuable tool for studying protein-protein interactions and enzyme kinetics. This compound is also stable and can be easily synthesized in the lab.
However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound is also cytotoxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the identification of new protein targets for this compound. Studies have shown that this compound interacts with various proteins and enzymes in the body, and the identification of new targets could lead to the development of new drugs for the treatment of various diseases. Finally, there is a need for the development of new synthetic methods for this compound that improve its solubility and reduce its cytotoxicity.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid with a melting point of 169-170°C. The purity of this compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
In the field of pharmacology, this compound has been studied for its potential use as a drug target. Studies have shown that this compound interacts with various proteins and enzymes in the body, which makes it a potential drug target for the treatment of various diseases.
In the field of biochemistry, this compound has been studied for its potential use as a biochemical probe. Studies have shown that this compound can be used to selectively label proteins and enzymes in the body, which makes it a valuable tool for studying protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO5S/c1-5-24-14-7-6-11(2)8-17(14)25(20,21)19-13-10-15(22-3)12(18)9-16(13)23-4/h6-10,19H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLNKGKXMVVKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497500.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497501.png)

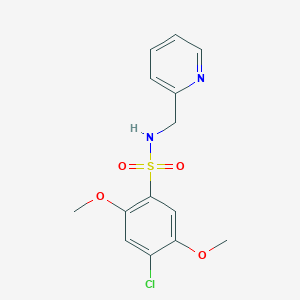
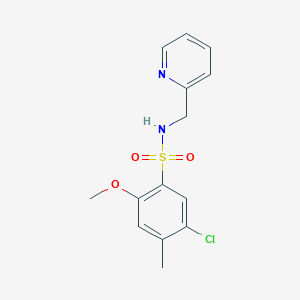
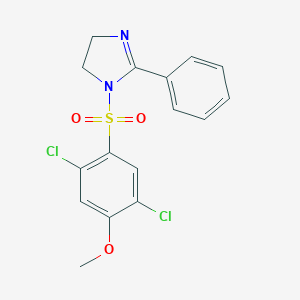


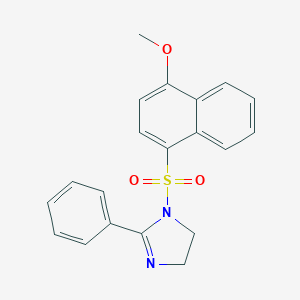
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B497513.png)
